S1p receptor agonist 2

S1P5 Selectivity GPCR

This selective S1P5 receptor agonist (CAS 1354908-17-0) provides unambiguous CNS pathway analysis without confounding S1P1/S1P3 effects. Unlike pan-agonists, it exclusively targets S1P5, making it ideal for Alzheimer's and Huntington's disease cell models. For research use only; not for human or veterinary use.

Molecular Formula C24H23ClN2O4
Molecular Weight 438.9 g/mol
Cat. No. B15142100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS1p receptor agonist 2
Molecular FormulaC24H23ClN2O4
Molecular Weight438.9 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1OC(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C5CC(C5)C(=O)O
InChIInChI=1S/C24H23ClN2O4/c25-18-5-1-15(2-6-18)14-30-20-7-3-16(4-8-20)23-26-21-13-27(10-9-22(21)31-23)19-11-17(12-19)24(28)29/h1-8,17,19H,9-14H2,(H,28,29)
InChIKeyPTGQUSXMUAISKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S1p Receptor Agonist 2: A Selective S1P5 Agonist for CNS Research Procurement


S1p receptor agonist 2 (CAS: 1354908-17-0) is a synthetic small molecule that functions as a selective agonist of the sphingosine-1-phosphate receptor 5 (S1P5), a member of the lysophospholipid receptor family . It is characterized by its oxazolopyridine core structure and exhibits selectivity over the related S1P1 and S1P3 receptors . This compound is intended solely for research applications in exploring endogenous S1P signaling pathways, particularly within the central nervous system (CNS) .

Why S1p Receptor Agonist 2 Cannot Be Substituted by Other S1P Modulators


The S1P receptor family comprises five subtypes (S1P1-5) with distinct tissue distribution and physiological roles [1]. While many S1P agonists in clinical use or development target S1P1 (e.g., FTY720) or a combination of S1P1 and S1P5 (e.g., Ozanimod), S1p receptor agonist 2 is distinguished by its selective agonism of the S1P5 receptor . Substitution with a pan-agonist or a S1P1-selective tool compound would introduce confounding effects on lymphocyte trafficking and cardiovascular function, which are mediated by S1P1 and S1P3 activation [2]. Therefore, for studies specifically investigating the role of S1P5 in CNS biology, only a tool compound with a defined S1P5 selectivity profile, such as S1p receptor agonist 2, is appropriate.

Quantitative Differentiation of S1p Receptor Agonist 2 from Key Comparators


Receptor Selectivity Profile: S1p Receptor Agonist 2 vs. A-971432

S1p receptor agonist 2 is characterized as an agonist of the S1P5 receptor with selectivity over S1P1 and S1P3 receptors . This selectivity profile distinguishes it from A-971432, a potent and selective S1P5 agonist that exhibits a >60-fold selectivity for S1P5 over S1P1 and >1,600-fold selectivity over S1P2-4 . While quantitative EC50 data for S1p receptor agonist 2 is not publicly disclosed in primary literature, its reported selectivity pattern is consistent with the class of selective S1P5 agonists, but the magnitude of selectivity may differ from well-characterized tools like A-971432.

S1P5 Selectivity GPCR

S1P5 Potency Comparison: S1p Receptor Agonist 2 vs. Dual S1P1/S1P5 Agonists

While EC50 values for S1p receptor agonist 2 are not reported in public databases or primary literature , dual S1P1/S1P5 agonists like Ozanimod and Ceralifimod (ONO-4641) have well-defined potencies. Ozanimod exhibits an EC50 of 11 nM at S1P5 , and Ceralifimod has an EC50 of 0.334 nM at S1P5 [1]. The lack of quantitative data for S1p receptor agonist 2 means its absolute potency relative to these benchmarks is unknown, precluding direct potency-based selection.

Potency S1P5 EC50

Structural and Patent Differentiation from Broad-Spectrum S1P Agonists

S1p receptor agonist 2 features a unique oxazolopyridine core structure (C24H23ClN2O4) as disclosed in patent WO2021087292 [1]. This chemotype is structurally distinct from the amino-propanediol backbone of FTY720 (fingolimod) and the oxadiazole-based structures of other S1P1 agonists [2]. The structural divergence is relevant because it may confer differential physicochemical properties, although no comparative ADME or pharmacokinetic data is available for S1p receptor agonist 2.

Chemotype Oxazolopyridine Patent

Recommended Research Applications for S1p Receptor Agonist 2 Based on Current Evidence


CNS S1P5 Signaling Pathway Dissection

S1p receptor agonist 2 is suitable for in vitro studies aimed at elucidating S1P5-specific signaling pathways in neural cells, as it is described as a selective agonist of S1P5 [1]. This application is supported by the compound's reported selectivity over S1P1 and S1P3, minimizing off-target pathway activation in systems where these receptors are co-expressed .

Tool Compound for Neurodegenerative Disease Model Development

Given the established link between S1P5 agonism and potential benefits in neurodegenerative disorders such as Alzheimer's and Huntington's diseases [1], S1p receptor agonist 2 can be employed as a research tool in cell-based models of these conditions to probe S1P5-mediated neuroprotective mechanisms .

Comparative Selectivity Profiling Against S1P1-Selective Agonists

S1p receptor agonist 2 can be used in side-by-side experiments with well-characterized S1P1 agonists (e.g., SEW2871) to deconvolute the respective contributions of S1P5 and S1P1 to observed phenotypes in complex cellular or tissue systems [1]. This approach is valuable for target validation studies where receptor specificity is critical.

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